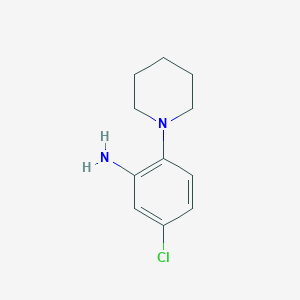

5-Chloro-2-(piperidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOQYOCNAFPILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301274 | |

| Record name | 5-chloro-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

412308-45-3 | |

| Record name | 5-chloro-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Chloro-2-(piperidin-1-yl)aniline, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail its structural features, empirical and predicted properties, and the established methodologies for their experimental determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogues.

Molecular Identity and Structural Characteristics

5-Chloro-2-(piperidin-1-yl)aniline is a substituted aniline derivative characterized by a chlorine atom at the 5-position and a piperidine ring attached to the 2-position of the aniline core. This unique substitution pattern imparts specific steric and electronic properties that influence its chemical reactivity and biological activity.

Molecular Structure:

Key Structural Features:

-

Aniline Core: The primary amino group (-NH₂) on the aromatic ring is a key functional group that influences the molecule's basicity and nucleophilicity.

-

Piperidine Moiety: A six-membered saturated heterocyclic amine that contributes to the molecule's lipophilicity and conformational flexibility.

-

Chloro Substituent: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the aniline nitrogen and influence the reactivity of the aromatic ring.

Physicochemical Properties: A Comprehensive Summary

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, as these parameters directly impact its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of publicly accessible experimental data for 5-Chloro-2-(piperidin-1-yl)aniline, the following table combines known identifiers with predicted values from reliable computational models.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₁₅ClN₂ | Calculated | PubChem |

| Molecular Weight | 210.70 g/mol | Calculated | BLDpharm[1] |

| Monoisotopic Mass | 210.09238 Da | Calculated | PubChemLite[2] |

| CAS Number | 412308-45-3 | Identifier | BLDpharm[1] |

| Appearance | Solid (Predicted) | Predicted | General knowledge of similar compounds |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| Water Solubility | Sparingly soluble (Predicted) | Predicted | Based on structure and predicted logP |

| pKa (Anilinium ion) | Not available | Experimental | - |

| logP (Octanol-Water) | 2.8 (Predicted for HCl salt) | Computed | PubChemLite[2] |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor and generate reliable data for drug development, experimental determination of the key physicochemical properties is essential. The following sections outline the standard protocols for these measurements.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range is indicative of a pure substance.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline 5-Chloro-2-(piperidin-1-yl)aniline is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

Causality: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Thus, this method serves as a primary, self-validating check of purity.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes. The partition coefficient (logP) is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Protocol: Shake-Flask Method for logP Determination

-

Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The phases are then separated.

-

Compound Partitioning: A known amount of 5-Chloro-2-(piperidin-1-yl)aniline is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is gently shaken for a set period to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water])

Workflow for logP Determination:

Caption: Workflow for experimental logP determination.

Acidity Constant (pKa)

The pKa value is crucial for understanding the ionization state of a molecule at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. For 5-Chloro-2-(piperidin-1-yl)aniline, the pKa of the anilinium ion is of primary interest.

Protocol: Potentiometric Titration

-

Sample Preparation: A solution of 5-Chloro-2-(piperidin-1-yl)aniline is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the half-equivalence point of the titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the aniline ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Piperidine Protons: The protons of the piperidine ring will appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

-

Amine Protons: The -NH₂ protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the aniline ring. The carbon bearing the chlorine atom and the carbon attached to the piperidine nitrogen will have characteristic chemical shifts.

-

Piperidine Carbons: Three distinct signals are expected for the carbons of the piperidine ring due to symmetry.

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: 5-10 mg of 5-Chloro-2-(piperidin-1-yl)aniline is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

Data Acquisition: The free induction decay (FID) is acquired using a standard pulse sequence.

-

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Workflow for NMR Analysis:

Caption: General workflow for NMR spectrum acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aromatic amine will likely appear in the 1250-1335 cm⁻¹ range.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (210.70 g/mol ) should be observed. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways may include loss of the piperidine ring or cleavage of the C-Cl bond.

Synthesis and Reactivity

Proposed Synthetic Pathway:

-

Nucleophilic Aromatic Substitution: 2,4-dichloro-1-nitrobenzene is reacted with piperidine. The more activated chlorine atom at the 2-position (ortho to the nitro group) is displaced by the piperidine nucleophile.

-

Reduction of the Nitro Group: The resulting 5-chloro-2-(piperidin-1-yl)-1-nitrobenzene is then reduced to the corresponding aniline using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

The aniline moiety of 5-Chloro-2-(piperidin-1-yl)aniline can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. The piperidine nitrogen can also exhibit nucleophilic and basic properties.

Potential Applications

Substituted anilines and piperidine-containing compounds are prevalent scaffolds in medicinal chemistry. Given its structural features, 5-Chloro-2-(piperidin-1-yl)aniline is a promising building block for the synthesis of novel compounds with potential biological activities. It may serve as a lead compound or an intermediate in the development of new therapeutic agents.[3]

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 5-Chloro-2-(piperidin-1-yl)aniline. While experimental data for this specific molecule is sparse in the public domain, this document outlines the essential experimental protocols for its comprehensive characterization. The structural features of this compound make it a molecule of significant interest for further investigation in the fields of medicinal chemistry and materials science. The methodologies and predicted data presented herein offer a solid foundation for researchers to build upon in their exploration of this and related chemical entities.

References

Sources

5-Chloro-2-(piperidin-1-yl)aniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(piperidin-1-yl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural architecture, featuring a chlorinated phenyl ring coupled with a piperidine moiety, makes it a valuable scaffold for the development of novel therapeutic agents and a versatile intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for professionals in the research and drug development sectors.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-(piperidin-1-yl)aniline | PubChemLite[1] |

| Molecular Formula | C₁₁H₁₅ClN₂ | PubChemLite[1] |

| Molecular Weight | 210.70 g/mol | Calculated from Formula |

| Monoisotopic Mass | 210.09238 Da | PubChemLite[1] |

| CAS Number (HCl salt) | Not explicitly found, but related to CID 285317 | PubChemLite[1] |

Physicochemical Properties (Predicted)

The physicochemical properties of 5-Chloro-2-(piperidin-1-yl)aniline play a crucial role in its behavior in biological systems and its utility in synthetic reactions.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 2.8 | PubChemLite[1] |

| Hydrogen Bond Donor Count | 1 | PubChemLite[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite[1] |

| Rotatable Bond Count | 1 | PubChemLite[1] |

Synthesis and Reaction Pathways

The synthesis of 5-Chloro-2-(piperidin-1-yl)aniline typically involves the formation of the C-N bond between the aniline ring and the piperidine moiety. A plausible and commonly employed synthetic strategy is the nucleophilic aromatic substitution (SNAAr) reaction.

A general synthetic approach can be envisioned starting from a readily available precursor like 2,5-dichloronitrobenzene. The nitro group in this starting material activates the aromatic ring towards nucleophilic attack.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 5-Chloro-2-(piperidin-1-yl)aniline.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a generalized procedure based on common organic synthesis methodologies for analogous compounds. Optimization of reaction conditions, such as temperature, reaction time, and catalyst choice, is crucial for achieving high yields and purity.

Step 1: Synthesis of 5-Chloro-2-(piperidin-1-yl)nitrobenzene

-

To a solution of 2,5-dichloronitrobenzene in a suitable aprotic polar solvent (e.g., DMF or DMSO), add piperidine.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.

-

The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize 5-Chloro-2-(piperidin-1-yl)aniline

-

The synthesized 5-Chloro-2-(piperidin-1-yl)nitrobenzene is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent is added. Common choices include iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

The reaction mixture is stirred at room temperature or heated, depending on the chosen reducing agent.

-

Reaction completion is monitored by TLC.

-

After the reaction is complete, the mixture is filtered to remove the catalyst or unreacted iron.

-

The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to afford the final product, 5-Chloro-2-(piperidin-1-yl)aniline.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 5-Chloro-2-(piperidin-1-yl)aniline is present in a variety of compounds investigated for their therapeutic potential. The aniline and piperidine moieties can be readily functionalized, allowing for the generation of diverse chemical libraries for screening against various biological targets.

Substituted anilines and piperidines are known to be key components in a wide range of pharmacologically active molecules, including antiviral and anticancer agents.[2] The presence of the chlorine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and metabolic stability.

Workflow for Analog Synthesis in Drug Discovery:

Sources

A Technical Guide to the Comprehensive Solubility and Stability Profiling of 5-Chloro-2-(piperidin-1-yl)aniline for Drug Discovery Applications

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It outlines a systematic, field-proven framework for the comprehensive evaluation of the solubility and chemical stability of the novel compound, 5-Chloro-2-(piperidin-1-yl)aniline. In the absence of extensive public data for this specific molecule, this guide provides the foundational principles, detailed experimental protocols, and the scientific rationale necessary to generate this critical dataset. Adherence to these methodologies will ensure the generation of robust and reliable data, essential for making informed decisions in the early stages of pharmaceutical development.

The structure of 5-Chloro-2-(piperidin-1-yl)aniline, incorporating a substituted aniline and a piperidine moiety, is characteristic of scaffolds found in numerous bioactive agents. Understanding its physicochemical properties is not merely a data collection exercise; it is a critical step in de-risking a potential drug candidate, influencing everything from formulation development to predicting in-vivo behavior.[1] This guide is therefore structured to provide not just the "how," but the "why," grounding each experimental choice in established principles of pharmaceutical science.

Part 1: Comprehensive Solubility Profiling

Solubility is a primary determinant of a compound's bioavailability and overall developability.[2][3] Poor solubility is a leading cause of failure for promising drug candidates.[2] Therefore, a multi-faceted approach to solubility assessment is warranted, beginning with high-throughput screening methods and progressing to more definitive equilibrium-based measurements. We will explore two key types of solubility:

-

Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[1][2] This high-throughput method is invaluable for early-stage discovery, enabling rapid structure-solubility relationship analysis.[2]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[1] While more resource-intensive to measure, this value is the gold standard for formulation and biopharmaceutical modeling.

Predicted Physicochemical Properties

Before embarking on experimental work, it is instructive to review the computationally predicted properties of the target molecule. These values provide an initial estimate of its behavior.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂ | PubChem |

| Molecular Weight | 210.7 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem[4] |

| Monoisotopic Mass | 210.09238 Da | PubChem[4] |

Note: The XLogP value of 2.8 suggests moderate lipophilicity, which often correlates with a need for careful solubility evaluation.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical progression for characterizing the solubility of a new chemical entity.

Caption: Hypothesized degradation pathways.

Data Presentation for Stability Studies

The results from the forced degradation studies should be summarized in a clear, concise table.

| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants Detected |

| Control | 100.0 | 0.0 | 0 |

| 0.1 N HCl, 60°C, 8h | 91.5 | 8.5 | 2 |

| 0.1 N NaOH, 60°C, 8h | 95.2 | 4.8 | 1 |

| 3% H₂O₂, RT, 24h | 84.1 | 15.9 | 3 |

| Heat, 70°C, 48h | 99.1 | 0.9 | 0 |

| Light (ICH Q1B) | 97.8 | 2.2 | 1 |

Conclusion

This guide provides a comprehensive and scientifically grounded framework for determining the essential solubility and stability characteristics of 5-Chloro-2-(piperidin-1-yl)aniline. By systematically applying these high-throughput and definitive protocols, researchers can generate the critical data needed to assess its viability as a drug candidate. Understanding the causality behind each experimental choice—from the rapid kinetic solubility screens to the rigorous development of a stability-indicating assay—empowers scientists to not only gather data but to interpret it meaningfully. This structured approach ensures that potential liabilities are identified early, enabling data-driven decisions that ultimately accelerate the drug development timeline.

References

- Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026). RJ Wave.

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). University Institute of Chemical Technology, North Maharashtra University. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Stability indicating assay. (n.d.). Slideshare. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

-

Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (n.d.). ResearchGate. [Link]

-

5-chloro-2-(piperidin-1-yl)aniline hydrochloride. (n.d.). PubChem. [Link]

Sources

Spectroscopic Characterization of 5-Chloro-2-(piperidin-1-yl)aniline: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-Chloro-2-(piperidin-1-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. In the absence of publicly available experimental spectra, this guide utilizes predicted data, corroborated by established spectroscopic principles and comparative analysis with structurally related compounds. This approach offers a robust framework for the identification, characterization, and quality control of 5-Chloro-2-(piperidin-1-yl)aniline in a research and development setting.

Molecular Structure and Spectroscopic Overview

5-Chloro-2-(piperidin-1-yl)aniline possesses a unique electronic and structural profile arising from the interplay of its constituent functional groups: a chloro-substituted aromatic ring, a secondary amine (aniline), and a tertiary amine within the piperidine ring. This intricate arrangement dictates the molecule's spectroscopic behavior, providing a distinct fingerprint for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Chloro-2-(piperidin-1-yl)aniline, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR data for 5-Chloro-2-(piperidin-1-yl)aniline in a standard deuterated solvent like CDCl₃ are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~6.80 | dd | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.0 (broad s) | 2H | -NH₂ | |

| ~2.90 | t | 4H | -N-(CH₂)₂- (Piperidine) |

| ~1.75 | m | 4H | -(CH₂)₂- (Piperidine) |

| ~1.60 | m | 2H | -CH₂- (Piperidine) |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The aniline's amino group (-NH₂) is an activating, ortho-, para-directing group, which tends to shield the aromatic protons, shifting them upfield. Conversely, the chlorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The piperidine group, being an alkylamino substituent, is also activating. The interplay of these effects results in the predicted downfield shift of the proton ortho to the chlorine and upfield shifts for the other aromatic protons relative to benzene (7.34 ppm). The broad singlet for the -NH₂ protons is characteristic and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding. The piperidine protons exhibit characteristic multiplets, with the protons alpha to the nitrogen appearing more downfield due to the inductive effect of the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-N (Aniline) |

| ~140.0 | C-N (Piperidine) |

| ~130.0 | C-Cl |

| ~125.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~53.0 | -N-(CH₂)₂- (Piperidine) |

| ~26.0 | -(CH₂)₂- (Piperidine) |

| ~24.0 | -CH₂- (Piperidine) |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbon atoms directly attached to heteroatoms (C-N and C-Cl) are significantly deshielded and appear at the downfield end of the spectrum. The C-N carbon of the aniline is influenced by the strong electron-donating character of the nitrogen, while the carbon bearing the piperidine is also shifted downfield. The C-Cl bond results in a downfield shift for the attached carbon. The remaining aromatic carbons resonate in the typical aromatic region (110-140 ppm). The aliphatic carbons of the piperidine ring appear in the upfield region, with the carbons alpha to the nitrogen being the most downfield of the aliphatic signals.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: A Self-Validating System

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-(piperidin-1-yl)aniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3080-3010 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1620-1580 | Strong | N-H bend (primary amine) & C=C stretch (aromatic) |

| 1500-1400 | Medium | C=C stretch (aromatic) |

| 1350-1250 | Strong | C-N stretch (aromatic amine) |

| 1100-1000 | Medium | C-N stretch (aliphatic amine) |

| 850-750 | Strong | C-Cl stretch |

| 800-600 | Strong | C-H bend (out-of-plane, aromatic) |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 5-Chloro-2-(piperidin-1-yl)aniline is expected to show characteristic absorption bands for its functional groups. The primary amine (-NH₂) will exhibit a doublet in the 3450-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. The presence of both aromatic and aliphatic C-H bonds will be evident from stretching vibrations just above and below 3000 cm⁻¹, respectively. The aromatic ring will show characteristic C=C stretching bands in the 1620-1400 cm⁻¹ region. The C-N stretching vibrations for both the aromatic and aliphatic amines will also be present. A strong band in the lower frequency region (850-750 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Experimental Protocol for IR Data Acquisition

Trustworthiness: A Self-Validating System

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the anvil.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For 5-Chloro-2-(piperidin-1-yl)aniline (C₁₁H₁₅ClN₂), the predicted monoisotopic mass is approximately 210.09 g/mol .

| m/z | Relative Intensity | Assignment |

| 210/212 | High | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 195 | Medium | [M - CH₃]⁺ |

| 181 | Medium | [M - C₂H₅]⁺ |

| 167 | Medium | [M - C₃H₇]⁺ |

| 127 | High | [Cl-C₆H₄-NH₂]⁺ fragment |

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 210. A characteristic feature will be the presence of an [M+2]⁺ peak at m/z 212 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). Fragmentation of the piperidine ring is expected, leading to the loss of alkyl fragments. A significant fragment at m/z 127 corresponding to the chlorophenylamine moiety is also anticipated.

Experimental Protocol for MS Data Acquisition

Trustworthiness: A Self-Validating System

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of 5-Chloro-2-(piperidin-1-yl)aniline relies on the synergistic interpretation of all three spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of 5-Chloro-2-(piperidin-1-yl)aniline.

Conclusion

This technical guide provides a detailed framework for the spectroscopic analysis of 5-Chloro-2-(piperidin-1-yl)aniline. By integrating predicted NMR, IR, and MS data with fundamental spectroscopic principles and comparative data from related structures, a comprehensive and reliable characterization of the molecule can be achieved. The provided protocols offer a validated system for acquiring high-quality spectral data, ensuring the scientific integrity of the analysis. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and structurally similar compounds.

References

-

PubChem. 5-chloro-2-(piperidin-1-yl)aniline hydrochloride. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST. Piperidine. National Institute of Standards and Technology. [Link]

-

ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical... [Link]

Chloroaniline Piperidine Derivatives: A Technical Guide to Unlocking Their Biological Potential

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores, often termed "privileged scaffolds," represents a powerful approach to the rational design of novel therapeutic agents. The piperidine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone of numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1][2] When coupled with a chloroaniline moiety, a functional group known to modulate electronic properties and provide key contact points within protein binding sites, a chemical space ripe with therapeutic potential emerges. This technical guide provides an in-depth exploration of the significant biological activities exhibited by chloroaniline piperidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, elucidates underlying mechanisms of action, and provides detailed, field-proven experimental protocols to empower the scientific community in harnessing the therapeutic promise of this fascinating class of molecules.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The quest for novel and more effective anticancer agents is a paramount challenge in modern medicine.[3] Chloroaniline piperidine derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5] The presence of the chloroaniline ring can enhance the binding affinity of these molecules to their biological targets, while the piperidine moiety often improves their solubility and cell permeability.

Mechanisms of Anticancer Action

The anticancer activity of chloroaniline piperidine derivatives is often multifactorial, involving the induction of apoptosis (programmed cell death) and the inhibition of critical cellular machinery required for cancer cell proliferation and survival.

A key mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that certain chloroaniline piperidine compounds can trigger the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[6] For instance, the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) has been shown to induce apoptosis in glioblastoma and cervix cancer cells, evidenced by DNA fragmentation and the upregulation of cleaved caspase-3, cytochrome c, and Bax.[6]

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[7] Consequently, agents that interfere with tubulin polymerization are potent anticancer drugs. Several chloroaniline piperidine derivatives have been identified as tubulin polymerization inhibitors, acting at the colchicine binding site.[8] By binding to β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] This disruption of the microtubule network is a highly effective strategy for targeting rapidly dividing cancer cells. The antiproliferative compound CLEFMA, a piperidine derivative, exemplifies this mechanism.[4]

Diagram 1: General Chemical Structure of Chloroaniline Piperidine Derivatives

Caption: Generalized structure illustrating the core chloroaniline and piperidine moieties connected by a variable linker group.

Quantitative Cytotoxicity Data

The cytotoxic potential of chloroaniline piperidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%.

| Compound ID | Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5g | 7-Chloro-4-anilino-quinoline amide | HepG2 | Liver | 2.09 (µg/mL) | [10] |

| 5g | 7-Chloro-4-anilino-quinoline amide | MCF-7 | Breast | 4.63 (µg/mL) | [10] |

| 5e | 7-Chloro-4-anilino-quinoline amide | HepG2 | Liver | 6.72 (µg/mL) | [10] |

| 5e | 7-Chloro-4-anilino-quinoline amide | SK-LU-1 | Lung | 5.35 (µg/mL) | [10] |

| 5e | 7-Chloro-4-anilino-quinoline amide | MCF-7 | Breast | 9.50 (µg/mL) | [10] |

| RB-1 | Piperazine-quinoline | MDA-MB-231 | Breast | 98.34 | [11] |

| 5a | 1-(4-chlorobenzhydryl)piperazine | HUH7 | Liver | Not specified | [12] |

| 5a | 1-(4-chlorobenzhydryl)piperazine | HCT-116 | Colon | Not specified | [12] |

| 5a | 1-(4-chlorobenzhydryl)piperazine | MCF-7 | Breast | Not specified | [12] |

| 3d | 2-Anilino Triazolopyrimidine | HeLa | Cervical | 0.038 | [9] |

| 3d | 2-Anilino Triazolopyrimidine | A549 | Lung | 0.043 | [9] |

| 3d | 2-Anilino Triazolopyrimidine | HT-29 | Colon | 0.030 | [9] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the discovery and development of new antimicrobial agents.[13] Piperidine derivatives, including those functionalized with chloroaniline, have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[4][5]

Spectrum of Antimicrobial Activity

Research has shown that Mannich bases derived from piperidine and p-chloroaniline exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] For example, certain derivatives have shown significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.[10] The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Potential Mechanisms of Antimicrobial Action

While the precise mechanisms of antimicrobial action for many chloroaniline piperidine derivatives are still under investigation, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The lipophilic nature of the chloroaniline moiety may facilitate the passage of these compounds across the microbial cell wall and membrane, leading to increased intracellular concentrations and subsequent inhibition of vital enzymes or disruption of cellular integrity.

Diagram 2: Workflow for In Vitro Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[8] Chloroaniline piperidine derivatives have emerged as potential anti-inflammatory agents, with some exhibiting potent inhibitory activity against key enzymes in the inflammatory cascade.

Mechanism of Anti-inflammatory Action: Dual COX/LOX Inhibition

A particularly promising strategy in the development of anti-inflammatory drugs is the dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This approach can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional NSAIDs. Certain benzhydrylpiperazine derivatives, which share structural similarities with the chloroaniline piperidine scaffold, have been identified as potent dual COX-2/5-LOX inhibitors.[7][11] For example, a compound with a 4-chloro substitution on the terminal phenyl ring demonstrated superior inhibition of both COX-2 and 5-LOX compared to the standard drugs celecoxib and zileuton.[11] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (PGE2) and leukotrienes, as well as inflammatory cytokines like IL-6 and TNF-α.[11]

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of these compounds is often assessed by their IC50 values against COX and LOX enzymes.

| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| 9d | Benzhydrylpiperazine | COX-2 | 0.25 ± 0.03 | [7][11] |

| 9d | Benzhydrylpiperazine | 5-LOX | 7.87 ± 0.33 | [7][11] |

| Celecoxib | Standard | COX-2 | 0.36 ± 0.023 | [7][11] |

| Zileuton | Standard | 5-LOX | 14.29 ± 0.173 | [7][11] |

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide detailed, step-by-step methodologies for the in vitro assessment of the biological activities of chloroaniline piperidine derivatives. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chloroaniline piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of the chloroaniline piperidine derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction is measured colorimetrically.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the chromogenic substrate according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound (chloroaniline piperidine derivative) or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate to each well.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) at multiple time points to determine the reaction rate.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The convergence of the chloroaniline and piperidine scaffolds has yielded a class of molecules with significant and diverse biological activities. The evidence presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The mechanistic insights, particularly the induction of apoptosis and inhibition of tubulin polymerization in cancer, and the dual inhibition of COX/LOX in inflammation, provide a strong rationale for their further development.

Future research should focus on several key areas. Firstly, a more extensive exploration of the structure-activity relationships (SAR) is crucial to optimize the potency and selectivity of these derivatives. Secondly, in-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways involved in their antimicrobial and anticancer activities. Finally, promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The chloroaniline piperidine scaffold represents a rich and underexplored territory in drug discovery, and continued investigation is poised to unlock its full therapeutic potential.

References

- Bui Trung Hieu, Vu Thu Thuy, Hoang Xuan Tien, and Tran Khac Vu.

-

Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing.

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central.

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.

-

Development of tubulin polymerization inhibitors as anticancer agents. PubMed.

- Effect of a novel piperazine compound on cancer cells.

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI.

- Chemical structures of anticancer piperidine derivatives.

-

Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. JOCPR.

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

-

Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. PubMed.

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC - NIH.

-

Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. PubMed.

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC.

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.

-

Anti-Cancer Agents: Synthesis and Evaluation of Pharmacological Activity. MDPI.

-

Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. ResearchGate.

- Synthesis and antimicrobial evaluation of novel amino acids coupled piperidine hybrids.

-

Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. PubMed.

-

Derivatives form better lipoxygenase inhibitors than piperine: in vitro and in silico study. PubMed.

-

Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy?. PubMed.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

-

Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC - PubMed Central.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

-

Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. PubMed.

-

Nitric oxide production inhibitors from Vietnamese Scutellaria indica: An in vitro and in silico study. ResearchGate.

-

Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. PubMed.

- In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Brazilian Journal of Biology.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

-

Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

Sources

- 1. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]

- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Derivatives form better lipoxygenase inhibitors than piperine: in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of piperine on the inhibition of nitric oxide (NO) and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to 5-Chloro-2-(piperidin-1-yl)aniline: A Cornerstone Building Block for Advanced Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Chloro-2-(piperidin-1-yl)aniline has emerged as a highly versatile and valuable intermediate, particularly within the pharmaceutical and drug development sectors. Its unique trifunctional nature—a nucleophilic secondary amine, a reactive aniline moiety, and a strategically positioned chlorine atom—offers a rich tapestry of synthetic possibilities. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 5-Chloro-2-(piperidin-1-yl)aniline, presenting it as a cornerstone reagent for researchers and process chemists. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and showcase its pivotal role in the synthesis of significant bioactive molecules, such as the anticancer agent Tosedostat.

Introduction: The Molecular Blueprint

5-Chloro-2-(piperidin-1-yl)aniline (CAS No. 2359-45-7) is a substituted aniline derivative whose value lies in the orthogonal reactivity of its functional groups. The piperidine ring, introduced via nucleophilic aromatic substitution, significantly influences the electronic properties of the aniline system. The aniline's amino group serves as a primary handle for a vast array of transformations, while the chlorine atom provides a latent site for cross-coupling reactions or can be retained to modulate the lipophilicity and metabolic stability of the final compound.

The synergy between the electron-donating amino and piperidino groups and the electron-withdrawing, ortho-, para-directing chloro group creates a unique electronic environment that dictates the molecule's reactivity and makes it a privileged scaffold in medicinal chemistry.

Physicochemical Properties

| Property | Value |

| CAS Number | 2359-45-7 |

| Molecular Formula | C₁₁H₁₅ClN₂ |

| Molecular Weight | 210.70 g/mol |

| Appearance | Off-white to yellow or brown crystalline powder |

| Melting Point | 68-72 °C |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane, and chloroform. Sparingly soluble in water. |

Synthesis and Purification: Crafting the Building Block

The most logical and industrially scalable synthesis of 5-Chloro-2-(piperidin-1-yl)aniline begins with 2,4-dichloronitrobenzene. This precursor is strategically chosen because the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom ortho to the nitro group is significantly more activated than the one meta to it, allowing for a regioselective displacement by piperidine.

Synthetic Workflow Diagram

Caption: Synthetic pathway to 5-Chloro-2-(piperidin-1-yl)aniline.

Experimental Protocol: Synthesis of 5-Chloro-2-(piperidin-1-yl)aniline

Part A: Synthesis of 4-Chloro-2-(piperidin-1-yl)-1-nitrobenzene (Intermediate)

-

Rationale: This step leverages the principles of Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the ortho-chloride by piperidine.[1] An excess of piperidine or the addition of a non-nucleophilic base is used to neutralize the HCl generated.

-

Procedure:

-

To a solution of 2,4-dichloronitrobenzene (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add piperidine (2.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes 4-8 hours.

-

After completion, cool the mixture to room temperature and pour it into cold water with stirring.

-

The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water to remove any salts and excess piperidine.

-

Dry the crude product under vacuum. The intermediate can be purified further by recrystallization from ethanol if necessary.

-

Part B: Reduction to 5-Chloro-2-(piperidin-1-yl)aniline

-

Rationale: The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method.[2] Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid are robust and widely used for this transformation.[3]

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the intermediate, 4-Chloro-2-(piperidin-1-yl)-1-nitrobenzene, in a solvent like ethanol, methanol, or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi or 3-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/HPLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-(piperidin-1-yl)aniline.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/water.

-

Chemical Reactivity and Key Transformations

The synthetic utility of 5-Chloro-2-(piperidin-1-yl)aniline stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites and transformations of the building block.

-

The Aniline Moiety (Primary Nucleophile):

-

Acylation and Sulfonylation: The primary amino group readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages. This is a cornerstone reaction for introducing diverse side chains and pharmacophores.

-

Diazotization: The aniline can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly versatile intermediate can then undergo Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Br, -CN, -OH) at its position, or serve as a coupling partner in azo dye synthesis.

-

Heterocycle Formation: The aniline is a key component in the synthesis of various fused heterocyclic systems. For example, reaction with α-dicarbonyl compounds can yield quinoxalines, while reaction with carboxylic acids or their derivatives can lead to benzimidazoles under appropriate conditions.

-

-

The Aromatic Ring (Nucleophile & Coupling Partner):

-

Electrophilic Aromatic Substitution (EAS): The powerful electron-donating and ortho-, para-directing nature of the amino and piperidino groups strongly activates the ring towards EAS. The positions ortho and para to the amino group (C4 and C6) are the most nucleophilic. This allows for selective introduction of electrophiles like halogens (e.g., Br₂, NBS) or nitro groups.

-

Palladium-Catalyzed Cross-Coupling: While less reactive than its bromo or iodo counterparts, the chloro group can participate in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, especially with modern, highly active catalyst systems. This enables the formation of C-C, C-N, and C-O bonds, dramatically increasing the molecular complexity.

-

Application Spotlight: Synthesis of Tosedostat

A prime example showcasing the strategic importance of 5-Chloro-2-(piperidin-1-yl)aniline is in the synthesis of Tosedostat (CHR-2797), an orally bioavailable aminopeptidase inhibitor developed for treating blood-related cancers.[4][5]

Tosedostat's mechanism involves intracellular conversion to an active metabolite that inhibits aminopeptidases, leading to amino acid deprivation and apoptosis in tumor cells.[6][7]

Role in Tosedostat Synthesis

5-Chloro-2-(piperidin-1-yl)aniline serves as the foundational core upon which the rest of the Tosedostat molecule is constructed. Its structure is embedded within the final drug, highlighting its role as a key fragment. The synthesis typically begins with the acylation of the aniline's amino group.

Workflow for Tosedostat Synthesis Initiation

Caption: Initial acylation step in the synthesis of Tosedostat.

Exemplary Protocol: Acylation of 5-Chloro-2-(piperidin-1-yl)aniline

-

Rationale: This step forms a crucial amide bond, linking the aniline core to the hydroxamic acid-bearing side chain of Tosedostat. The choice of coupling agent and base is critical for achieving high yield and purity.

-

Procedure:

-

Dissolve 5-Chloro-2-(piperidin-1-yl)aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the appropriate acid chloride (e.g., a protected precursor to the final side chain) (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization to yield the advanced intermediate en route to Tosedostat.

-

Safety and Handling

As with all laboratory chemicals, 5-Chloro-2-(piperidin-1-yl)aniline should be handled with appropriate care in a well-ventilated area or chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

5-Chloro-2-(piperidin-1-yl)aniline is more than just an intermediate; it is a powerful and versatile building block that provides a reliable foundation for the synthesis of complex, high-value molecules. Its well-defined reactivity allows chemists to perform sequential, regioselective transformations, making it an invaluable tool in the arsenal of medicinal and synthetic chemists. The successful application of this compound in the synthesis of Tosedostat underscores its significance and solidifies its role as a key player in the drug discovery and development pipeline. By understanding its properties and reactivity, researchers can continue to unlock its potential in creating the next generation of therapeutics and functional materials.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-(piperidin-1-yl)aniline.

- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.

- Angene Chemical. (2021). Safety Data Sheet: 4-(Piperidin-1-yl)aniline hydrochloride.

- PubChem. (n.d.). 5-chloro-2-(piperidin-1-yl)aniline hydrochloride. National Center for Biotechnology Information.

- National Cancer Institute. (2014). Tosedostat. NCI Drug Dictionary.

- TargetMol. (n.d.). Tosedostat (CHR-2797).

- Vapourtec. (n.d.). Aromatic Substitution.

- ChemicalBook. (2025). Preparation of 5-Chloro-2-nitroaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Chemical Synthesis: A Deep Dive into 5-Chloro-2-nitroaniline Properties and Production.

- PubChem. (n.d.). Tosedostat. National Center for Biotechnology Information.

- National Cancer Institute. (n.d.). Definition of tosedostat. NCI Drug Dictionary.

- PubChem. (n.d.). 5-chloro-2-(piperidine-1-carbonyl)aniline. National Center for Biotechnology Information.

- ResearchGate. (2022).

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide.

- Bocsci. (2024).

- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol.

- Alchem Pharmtech. (n.d.). CAS N/A | 5-Chloro-2-(2-ethylpiperidin-1-yl)aniline.

- ACS Publications. (2026).

- ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline...

- Biosynth. (n.d.). 5-Chloro-2-(1H-tetrazol-5-yl)aniline | 54013-18-2 | ECA01318.

- BenchChem. (2025). Applications of 5-Chloro-2-(propan-2-yl)aniline in Organic Synthesis.

- PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information.

- Alfa Chemistry. (n.d.). CAS 2359-09-3 5-Tert-butylisophthalic acid.

- CymitQuimica. (n.d.). CAS 2359-09-3: 5-tert-Butylisophthalic acid.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Santa Cruz Biotechnology. (n.d.). 5-tert Butyl isophthalic acid | CAS 2359-09-3 | SCBT.

- Biosynth. (n.d.). 5-tert-Butyl-isophthalic acid | 2359-09-3 | FB70427.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Toxicity Screening of Substituted Piperidinyl Aniline Compounds

Foreword: The Imperative of Early Toxicity Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. The attrition of drug candidates in late-stage clinical trials due to unforeseen toxicity wastes immense time and resources.[1] Initial toxicity screening serves as a critical gatekeeper, enabling project teams to deprioritize compounds with unfavorable safety profiles and focus resources on those with the highest probability of success.[2][3] This guide provides a comprehensive, technically-grounded framework for the initial toxicity evaluation of substituted piperidinyl aniline compounds, a scaffold prevalent in contemporary medicinal chemistry.

The aniline moiety, while synthetically versatile, is a well-known structural alert, often associated with metabolic activation to reactive intermediates that can lead to toxicities such as mutagenicity.[4] Therefore, a robust and multi-parametric screening cascade is not just recommended; it is essential. This document outlines a logical, tiered approach, beginning with rapid in silico predictions to filter large numbers of virtual or newly-synthesized compounds, followed by a core battery of in vitro assays to assess cytotoxicity and genotoxicity. The causality behind each experimental choice is detailed to provide a self-validating and scientifically rigorous screening system.

Part 1: The First Pass Filter: In Silico ADMET Profiling

Before committing to the time and expense of chemical synthesis and biological testing, computational methods provide an invaluable first assessment of a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5][] This step allows for the rapid evaluation of thousands of potential molecules, identifying candidates with favorable pharmacokinetic profiles while flagging those likely to present problems.[7]

Causality of Experimental Choice: For aniline derivatives, in silico modeling is particularly powerful for predicting potential genotoxicity and carcinogenicity, which are known liabilities of this chemical class.[4][8][9][10] Models trained on large datasets can identify toxicophores (substructures associated with toxicity) and predict outcomes in key assays like the Ames test.[4] This allows for the early redesign of molecules to mitigate potential risks.

Logical Workflow: From Structure to Prediction

The workflow begins with the 2D structure of the candidate molecule, which is used as input for a suite of predictive models.

Caption: In Silico ADMET Prediction Workflow.

Data Presentation: Hypothetical In Silico ADMET Profile

The output is a multi-parameter profile that allows for easy comparison and ranking of compounds. A scoring function, such as an ADMET-score, can be used to create a holistic evaluation of drug-likeness.[11]

| Compound ID | MW | logP | BBB Penetrant | Ames Prediction | hERG Liability | Hepatotoxicity Risk | ADMET Score |

| SPA-001 | 350.4 | 2.8 | Yes | Positive | Low | Low | 0.45 |

| SPA-002 | 364.5 | 3.1 | No | Negative | Low | Low | 0.85 |

| SPA-003 | 378.4 | 3.5 | Yes | Negative | High | Moderate | 0.60 |

| SPA-004 | 352.4 | 2.9 | No | Negative | Low | Low | 0.91 |

Interpretation: Based on this initial screen, SPA-002 and SPA-004 would be prioritized for synthesis and in vitro testing. SPA-001 is flagged for potential mutagenicity, a significant concern that must be experimentally verified. SPA-003 shows a high risk of hERG liability, a major cause of cardiotoxicity-related drug attrition.